Sulfato de fenelzina

Descripción general

Descripción

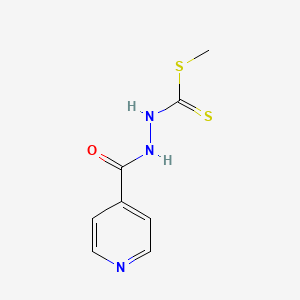

El sulfato de fenelzina es un derivado de la hidracina y un potente inhibidor de la monoaminooxidasa (MAO). Se utiliza principalmente como antidepresivo y ansiolítico. El this compound es eficaz en el tratamiento del trastorno depresivo mayor, el trastorno de pánico y el trastorno de ansiedad social . Fue desarrollado por Parke Davis y fue aprobado originalmente por la FDA el 9 de junio de 1961 .

Aplicaciones Científicas De Investigación

El sulfato de fenelzina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

Medicina: Se utiliza principalmente como antidepresivo y ansiolítico.

Mecanismo De Acción

El sulfato de fenelzina actúa como un inhibidor no selectivo e irreversible de la monoaminooxidasa (MAO). Al inhibir la MAO, la fenelzina previene la degradación de los neurotransmisores monoaminérgicos como la serotonina, la norepinefrina y la dopamina. Esto conduce a un aumento en las concentraciones extracelulares de estos neurotransmisores, alterando la neuroquímica y la neurotransmisión . La fenelzina y sus metabolitos también inhiben otras enzimas, como la alanina transaminasa y la γ-aminobutírico transaminasa, contribuyendo a sus efectos terapéuticos .

Análisis Bioquímico

Biochemical Properties

Phenelzine sulfate acts as an inhibitor and substrate of monoamine oxidase, causing an elevation in brain levels of catecholamines and serotonin . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former . By inhibiting MAO, Phenelzine sulfate prevents the breakdown of the monoamine neurotransmitters serotonin, melatonin, norepinephrine, epinephrine, and dopamine, as well as the trace amine neuromodulators such as phenethylamine, tyramine, octopamine, and tryptamine .

Cellular Effects

Phenelzine sulfate influences cell function by altering neurochemistry and neurotransmission. This alteration is due to the increase in the extracellular concentrations of certain neurochemicals caused by the inhibition of MAO . The drug’s action is thought to be the primary mediator in its therapeutic benefits .

Molecular Mechanism

The molecular mechanism of Phenelzine sulfate involves its role as an inhibitor and substrate of monoamine oxidase. This subsequently leads to an elevation in brain levels of catecholamines and serotonin . It also presents a similar structure to amphetamine, which explains the effect on the uptake and release of dopamine, noradrenaline, and serotonin .

Temporal Effects in Laboratory Settings

The decay of Phenelzine sulfate’s action is not dependent on pharmacokinetic parameters but on the rate of protein synthesis, which restores the functional levels of monoamine oxidase . The time to peak plasma concentration is 43 minutes, and the half-life is 11.6 hours .

Dosage Effects in Animal Models

Phenelzine sulfate has shown encouraging findings in animal models of stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis . The effects of Phenelzine sulfate vary with different dosages in these animal models .

Metabolic Pathways

Phenelzine sulfate is metabolized primarily in the liver, and its metabolites are excreted in the urine . Oxidation is the primary routine of metabolism, and the major metabolites are phenylacetic acid and parahydroxyphenylacetic acid .

Transport and Distribution

Phenelzine sulfate is administered orally in the form of Phenelzine sulfate and is rapidly absorbed from the gastrointestinal tract . Unlike most other drugs, Phenelzine sulfate irreversibly disables MAO .

Subcellular Localization

The subcellular localization of Phenelzine sulfate is primarily at the enzyme monoamine oxidase (MAO), where it acts as a non-selective and irreversible inhibitor . This inhibition prevents the breakdown of certain neurotransmitters and neuromodulators, leading to an increase in their extracellular concentrations .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfato de fenelzina se puede sintetizar a partir de bromuro de fenetilo con hidrato de hidracina al 75%. La reacción procede con un rendimiento global del 77% . El proceso implica los siguientes pasos:

- El bromuro de fenetilo reacciona con hidrato de hidracina para formar fenetilhidracina.

- La fenetilhidracina resultante se trata luego con ácido sulfúrico para producir this compound.

Métodos de Producción Industrial: La producción industrial de this compound implica rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de fenelzina experimenta diversas reacciones químicas, entre ellas:

Reducción: La fenelzina se puede reducir en condiciones específicas, aunque esto es menos común en su uso farmacológico.

Sustitución: La fenelzina puede sufrir reacciones de sustitución, particularmente con reactivos electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio.

Sustitución: Los reactivos electrófilos como los halógenos se pueden utilizar en condiciones controladas.

Principales Productos Formados:

Oxidación: Feniletilidenhidracina.

Reducción: Formas reducidas de fenelzina.

Sustitución: Varios derivados de fenelzina sustituidos.

Comparación Con Compuestos Similares

El sulfato de fenelzina se compara con otros inhibidores de la monoaminooxidasa (IMAO) como la tranilcipromina y la isocarboxazida . Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y propiedades farmacocinéticas.

Compuestos Similares:

Tranilcipromina: Otro IMAO no selectivo e irreversible utilizado en el tratamiento de la depresión.

Isocarboxazida: Un derivado de la hidracina y un IMAO utilizado para indicaciones similares a la fenelzina.

Singularidad del this compound: El this compound es único debido a su estructura química específica, que le permite inhibir ambas isoformas de la monoaminooxidasa (MAO-A y MAO-B) casi por igual . Este amplio perfil de inhibición contribuye a su eficacia en el tratamiento de una gama de trastornos psiquiátricos.

Propiedades

IUPAC Name |

2-phenylethylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021144 | |

| Record name | Phenylethylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-51-4 | |

| Record name | Phenelzine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenelzine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenelzine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenelzine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylethylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENELZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2681D7P965 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of phenelzine sulfate?

A1: Phenelzine sulfate functions as a monoamine oxidase inhibitor (MAOI). [] It irreversibly inhibits the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. [, , ] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. [, , ]

Q2: Phenelzine sulfate is often described as a non-selective MAOI. What does this mean and what are the implications?

A2: Unlike some newer MAOIs, phenelzine sulfate inhibits both MAO-A and MAO-B subtypes. [, ] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily targets dopamine. [] Non-selective inhibition can lead to a broader range of potential side effects compared to selective inhibitors. []

Q3: Does the chronic administration of phenelzine sulfate affect beta-adrenoceptor function?

A3: Research suggests that chronic phenelzine sulfate administration can lead to a downregulation of beta-adrenoceptors, particularly the beta-1 subtype in the cerebral cortex. [, ] This effect is thought to be related to the increased levels of norepinephrine resulting from MAO inhibition. [, ]

Q4: What is the molecular formula and weight of phenelzine sulfate?

A4: The molecular formula of phenelzine sulfate is C8H12N2 · H2SO4, and its molecular weight is 232.28 g/mol. [, , ]

Q5: Are there specific spectroscopic techniques used to characterize phenelzine sulfate?

A5: High-performance liquid chromatography (HPLC) with short-wavelength UV detection is commonly employed to quantify phenelzine sulfate and detect potential degradation products like phenethyl alcohol. [, ] Gas chromatography coupled with electron impact mass spectrometry (GC/MS) has been used to identify and confirm the presence of phenelzine metabolites in biological samples. []

Q6: How stable is phenelzine sulfate under different storage conditions?

A6: The stability of phenelzine sulfate can be affected by factors like temperature, humidity, and exposure to light. [, ] Specific studies detailing its stability profile under various conditions are needed to establish optimal storage and handling procedures.

Q7: What is known about the absorption, distribution, metabolism, and excretion of phenelzine sulfate?

A7: Phenelzine sulfate is well-absorbed following oral administration. [, ] It is metabolized in the liver, primarily through acetylation, forming metabolites like 1-acetyl-2-(2-phenylethyl)hydrazine. [] Further research is needed to fully elucidate its pharmacokinetic profile.

Q8: What psychiatric disorders has phenelzine sulfate been investigated for?

A8: Phenelzine sulfate has been studied for its efficacy in various psychiatric disorders, including:

Q9: Has phenelzine sulfate been investigated for treating post-traumatic stress disorder (PTSD)?

A9: Some studies have explored the potential of phenelzine sulfate in treating PTSD, particularly in combat veterans. [, ] While initial findings suggested potential benefits for some PTSD symptoms, particularly sleep disturbances, larger and more rigorous trials are needed to establish definitive conclusions.

Q10: What are the known side effects associated with phenelzine sulfate?

A10: While phenelzine sulfate can be effective, it is crucial to acknowledge its potential for side effects, which can range from mild to severe. Due to its mechanism of action, dietary restrictions are often necessary to avoid hypertensive crises associated with tyramine intake. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)

![4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one](/img/structure/B1680233.png)